Methyl 4-chloro-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate is a complex organic compound with the molecular formula C18H17Cl2NO4 It is characterized by the presence of multiple functional groups, including ester, amide, and aromatic rings
Vorbereitungsmethoden
The synthesis of Methyl 4-chloro-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Esterification: Starting with 4-chlorobenzoic acid, it is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-chlorobenzoate.
Amidation: The ester is then reacted with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain high purity this compound.
Analyse Chemischer Reaktionen
Methyl 4-chloro-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds due to its structural complexity and functional groups.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-chloro-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate can be compared with similar compounds such as:
Methyl 4-chlorobenzoate: Lacks the amide and additional aromatic ring, making it less complex.
Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate: Contains a nitro group, which imparts different chemical reactivity and biological activity.
Methyl 4-chloro-4-oxobutyrate: Has a different carbonyl group, leading to different chemical properties.
Eigenschaften
Molekularformel |
C18H17Cl2NO4 |
---|---|
Molekulargewicht |
382.2g/mol |
IUPAC-Name |
methyl 4-chloro-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]benzoate |
InChI |
InChI=1S/C18H17Cl2NO4/c1-18(2,25-13-7-5-12(19)6-8-13)17(23)21-15-10-11(16(22)24-3)4-9-14(15)20/h4-10H,1-3H3,(H,21,23) |
InChI-Schlüssel |
HLNXPGFGXMLXLM-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=C(C=CC(=C1)C(=O)OC)Cl)OC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)(C(=O)NC1=C(C=CC(=C1)C(=O)OC)Cl)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.